molecular formula C16H21NOS B1368641 Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone CAS No. 898782-54-2

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1368641
CAS No.: 898782-54-2
M. Wt: 275.4 g/mol
InChI Key: JTWZAHGLSICEPN-UHFFFAOYSA-N
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Description

Scientific Research Applications

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone has several scientific research applications, including:

Preparation Methods

The synthesis of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Thiomorpholine Moiety: Thiomorpholine can be introduced through nucleophilic substitution reactions.

    Attachment of the Phenyl Ketone Group: The phenyl ketone group is typically introduced through Friedel-Crafts acylation reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological receptors, while the phenyl ketone group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone can be compared with similar compounds such as:

    Cyclobutyl 2-(morpholinomethyl)phenyl ketone: This compound has a morpholine moiety instead of thiomorpholine, leading to different reactivity and selectivity.

  • Cyclobutyl 2-(piperidinomethyl)phenyl ketone

Properties

IUPAC Name

cyclobutyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(13-5-3-6-13)15-7-2-1-4-14(15)12-17-8-10-19-11-9-17/h1-2,4,7,13H,3,5-6,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZAHGLSICEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643848
Record name Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-54-2
Record name Cyclobutyl[2-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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